

Comparative Analysis of NMS-859 Cross-Reactivity Against Related ATPases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NMS-859

Cat. No.: B609607

[Get Quote](#)

This guide provides a detailed comparison of the cross-reactivity profile of **NMS-859**, a potent inhibitor of the ATPase p97/VCP, against other related ATPases. The information is intended for researchers, scientists, and drug development professionals working on p97/VCP as a therapeutic target.

Introduction to NMS-859 and its Target, p97/VCP

NMS-859 is a small molecule inhibitor that covalently targets the ATPase Valosin-Containing Protein (VCP), also known as p97.^{[1][2]} p97 is a highly abundant and essential member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.^{[3][4][5]} These enzymes utilize the energy from ATP hydrolysis to remodel or unfold substrate proteins.^{[4][6]} p97 plays a crucial role in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and autophagosome maturation.^{[3][6][7]} Given its central role in protein homeostasis, p97 has emerged as a promising therapeutic target for cancer and other diseases.^{[3][8]}

NMS-859 acts as a potent, irreversible inhibitor by covalently modifying the Cys522 residue within the D2 ATPase domain of p97, which blocks ATP binding.^{[1][7][9]} High selectivity is a critical attribute for any therapeutic inhibitor to minimize off-target effects. This guide examines the selectivity profile of **NMS-859** in comparison to other ATPases and alternative p97 inhibitors.

Data Presentation: Inhibitor Cross-Reactivity Profile

The following table summarizes the inhibitory activity (IC₅₀) of **NMS-859** and other representative p97 inhibitors against p97/VCP and other related ATPases. **NMS-859** demonstrates exceptional selectivity for its target.

Inhibitor	Primary Target	Target IC ₅₀ (μM)	Off-Target ATPase	Off-Target IC ₅₀ (μM)	Mechanism of Action
NMS-859	p97/VCP	~0.37[1][2][7][9]	Other AAA ATPases	>10[1]	Covalent (targets Cys522)
HSP90	>10[1]				
PPA	p97/VCP	0.6	NSF	100[9]	Covalent
Cdc48 (yeast homolog)	300[9]				
ML240	p97/VCP	~0.11	-	Selectivity reported over a panel of other ATPases and kinases.[10]	ATP-competitive
NMS-873	p97/VCP	0.024	-	-	Allosteric
CB-5083	p97/VCP	0.011	-	Failed clinical trial due to off-target effects on phosphodiesterase 6.[7]	ATP-competitive

NSF: N-ethylmaleimide-sensitive factor

Experimental Protocols

The determination of inhibitor selectivity and cross-reactivity against a panel of ATPases is a critical step in drug development. A generalized experimental protocol for assessing ATPase

activity is described below.

Biochemical ATPase Activity Assay (ADP-Glo™ or similar)

This assay quantifies ATPase activity by measuring the amount of ADP produced in an enzymatic reaction.

Materials:

- Purified recombinant human p97/VCP and other tested ATPases (e.g., NSF, HSP90).
- ATP solution.
- Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
- **NMS-859** and other compounds for testing, serially diluted in DMSO.
- ADP-Glo™ Kinase Assay kit (or equivalent luminescence- or fluorescence-based ADP detection kit).
- 384-well white plates.

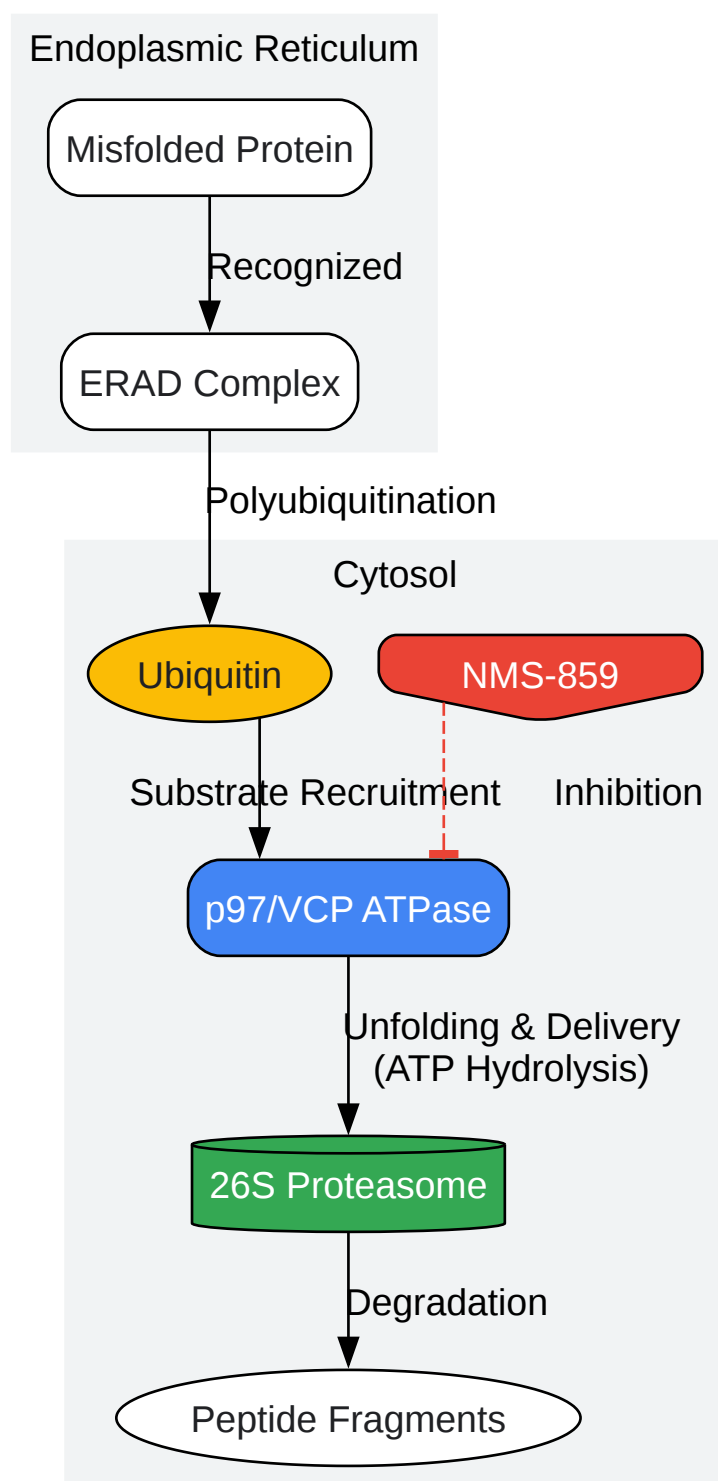
Procedure:

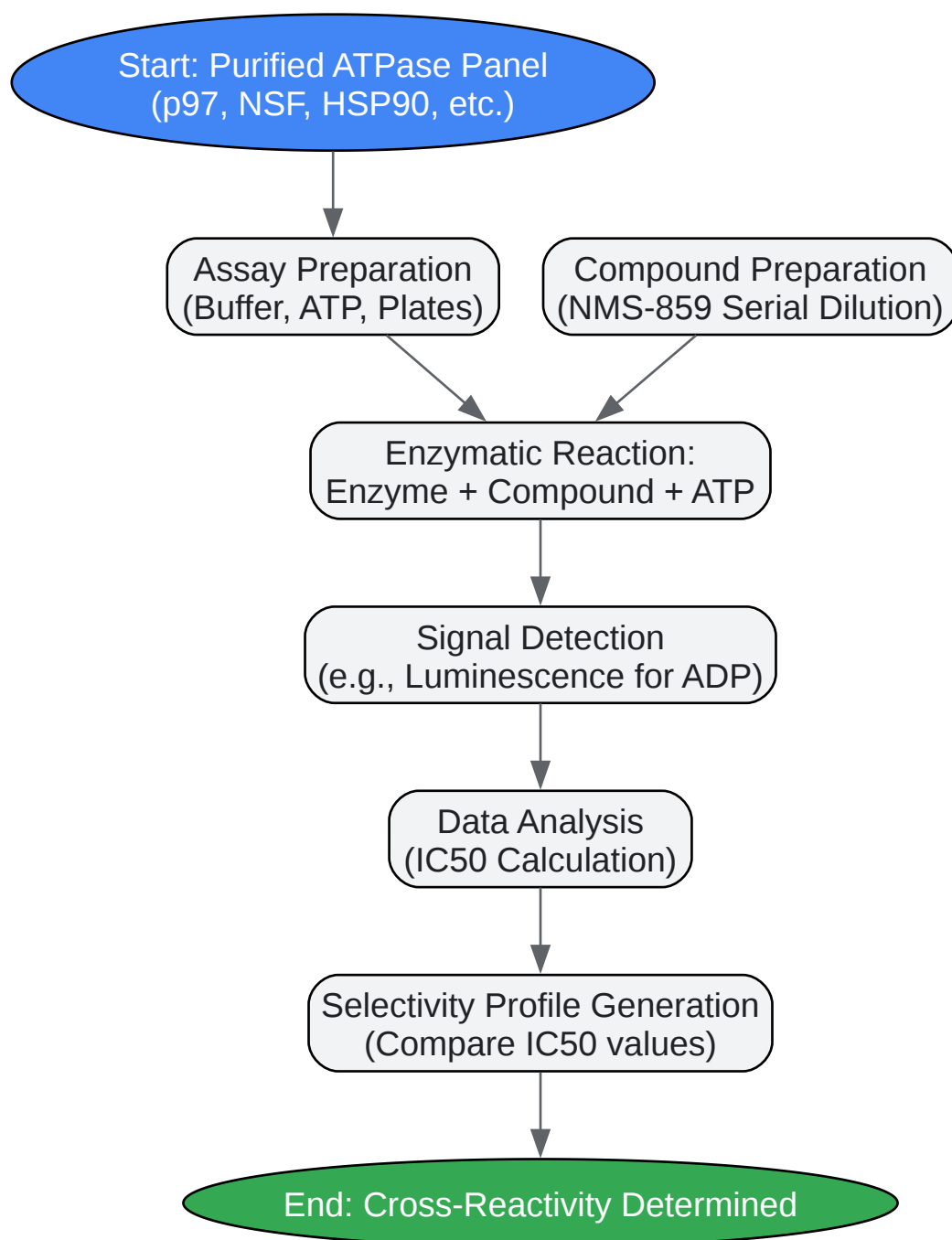
- **Enzyme Preparation:** Prepare a solution of the ATPase enzyme in the assay buffer at a 2X final concentration.
- **Compound Plating:** Add the serially diluted compounds to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor).
- **Enzyme Addition:** Add the 2X enzyme solution to the wells containing the compounds and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
- **Reaction Initiation:** Initiate the ATPase reaction by adding a 2X ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific enzyme being tested.

- **Reaction Incubation:** Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
- **ADP Detection:** Stop the reaction and measure the amount of ADP produced. For the ADP-Glo™ assay, this involves two steps:
 - Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.
 - Add Kinase Detection Reagent to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial ADP concentration.
- **Data Analysis:** Measure luminescence using a plate reader. The data is then normalized to controls and the IC50 values are calculated using a suitable nonlinear regression model (e.g., four-parameter logistic fit). Selectivity is determined by comparing the IC50 value for the primary target (p97/VCP) with the IC50 values for other tested ATPases.

Visualizations

The following diagrams illustrate the central role of p97 in protein homeostasis and the workflow for evaluating inhibitor selectivity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 7. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Analysis of NMS-859 Cross-Reactivity Against Related ATPases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609607#cross-reactivity-profile-of-nms-859-against-related-atpases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com